2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide
Description
2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide is a chiral amino acid derivative characterized by a phenyl group at the β-position and a 2-methoxyethylamide substituent. Two enantiomeric forms are documented: (S)-2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride (CAS 86150-28-9, molecular weight 258.74) and 2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride (CAS 1236255-09-6), both stored at room temperature under inert conditions . The compound’s synthesis typically involves coupling reactions using carbodiimide reagents (e.g., dicyclohexylcarbodiimide) in solvents like DMF or DCM, yielding 55–95% depending on the protocol . Safety data indicate warnings for skin/eye irritation (H315, H319) .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-amino-N-(2-methoxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C12H18N2O2/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3,(H,14,15) |
InChI Key |
QEBAECSECXVPMC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide typically begins with commercially available starting materials such as benzaldehyde, glycine, and 2-methoxyethylamine.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out under controlled temperatures (0-25°C) and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, 2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares structural analogs based on substituent variations, synthesis, and biological activity:
Biological Activity
2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide, also known as (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications, and relevant research findings.
Structural Characteristics
The compound features:
- Amino Group : Contributes to its interaction with various biological targets.
- Methoxyethyl Side Chain : Enhances lipophilicity, facilitating membrane permeability.
- Phenyl Group : Increases the compound's potential for receptor interactions.
Preliminary studies suggest that 2-amino-N-(2-methoxyethyl)-3-phenylpropanamide may interact with specific receptors or enzymes, influencing pathways related to neurotransmission and metabolic regulation. Its structural properties may confer anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates several biological activities associated with this compound:
- Receptor Binding : It exhibits binding affinity to various receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Therapeutic Applications : Potential applications include anti-inflammatory and analgesic properties.
Comparative Analysis with Similar Compounds
The uniqueness of 2-amino-N-(2-methoxyethyl)-3-phenylpropanamide can be highlighted through a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2S)-2-amino-3-phenylpropanamide | Lacks methoxyethyl group | More hydrophilic due to absence of ether |
| N-(2-methoxyethyl)-3-phenylpropanamide | No amino group | Less polar, potentially lower bioactivity |
| 3-(4-methoxyphenyl)propanoic acid | Contains a carboxylic acid instead | Potentially different metabolic pathways |
This table illustrates how the combination of the methoxyethyl and phenyl groups in 2-amino-N-(2-methoxyethyl)-3-phenylpropanamide confers distinct chemical properties that enhance its biological reactivity.
Study on Binding Affinity
A study utilizing molecular docking and in vitro binding assays demonstrated that 2-amino-N-(2-methoxyethyl)-3-phenylpropanamide has a significant binding affinity for specific neurotransmitter receptors. The results indicated that modifications in the compound's structure could optimize its receptor interaction and enhance biological activity.
In Vivo Pharmacokinetics
In vivo studies conducted on animal models revealed promising pharmacokinetic profiles for 2-amino-N-(2-methoxyethyl)-3-phenylpropanamide. The compound demonstrated good absorption and distribution characteristics, suggesting potential for clinical applications in drug development.
Table of Biological Activities
The following table summarizes the key biological activities observed in research studies:
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Exhibited significant reduction in pro-inflammatory markers in cell cultures. |
| Analgesic | Demonstrated pain relief effects in animal models comparable to standard analgesics. |
| Neuroprotective | Showed potential neuroprotective effects in models of neurodegenerative diseases. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
